

Spectroscopic Analysis of Methyl 2-amino-5-(methylsulfonyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-amino-5-(methylsulfonyl)benzoate

Cat. No.: B1423180

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Introduction

Methyl 2-amino-5-(methylsulfonyl)benzoate is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring an aromatic ring substituted with amino, methyl ester, and methylsulfonyl groups, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery.

Molecular Structure and Expected Spectroscopic Features

The structure of **Methyl 2-amino-5-(methylsulfonyl)benzoate** is presented below:

Figure 1: Chemical structure of **Methyl 2-amino-5-(methylsulfonyl)benzoate**.

This structure allows for the prediction of key spectroscopic features:

- ¹H NMR: Signals corresponding to aromatic protons, an amino group, a methyl ester, and a methylsulfonyl group.

- ^{13}C NMR: Resonances for aromatic carbons, a carbonyl carbon, and methyl carbons.
- IR Spectroscopy: Characteristic absorption bands for N-H, C=O, S=O, and C-O bonds.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

The proton NMR spectrum of **Methyl 2-amino-5-(methylsulfonyl)benzoate** would be expected to show the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	d	1H	Aromatic H
~7.0 - 7.5	dd	1H	Aromatic H
~6.5 - 7.0	d	1H	Aromatic H
~5.0 - 6.0	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃
~3.1	s	3H	-SO ₂ CH ₃

Interpretation:

- The aromatic protons are expected to appear as distinct signals due to their different electronic environments, with coupling patterns (doublet, doublet of doublets) determined by their neighboring protons.
- The amino protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

- The methyl ester and methylsulfonyl protons are expected to be sharp singlets as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~168	C=O (ester)
~150	Aromatic C-NH ₂
~140	Aromatic C-SO ₂
~130	Aromatic CH
~120	Aromatic CH
~115	Aromatic CH
~110	Aromatic C-COOCH ₃
~52	-OCH ₃
~45	-SO ₂ CH ₃

Interpretation:

- The carbonyl carbon of the ester group is expected to be the most downfield signal.
- The aromatic carbons will have a range of chemical shifts depending on the substituent attached. The carbon attached to the electron-donating amino group will be more shielded (upfield), while the carbons attached to the electron-withdrawing ester and sulfonyl groups will be more deshielded (downfield).
- The methyl carbons of the ester and sulfonyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch
1720 - 1700	Strong	C=O stretch (ester)
1620 - 1580	Medium	Aromatic C=C stretch
1350 - 1300	Strong	S=O stretch (asymmetric)
1160 - 1120	Strong	S=O stretch (symmetric)
1250 - 1200	Strong	C-O stretch (ester)

Interpretation:

- The presence of two distinct N-H stretching bands is characteristic of a primary amine.
- The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.
- The two strong bands for the S=O stretching are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
229	$[M]^+$, Molecular ion
198	$[M - OCH_3]^+$
170	$[M - COOCH_3]^+$
151	$[M - SO_2CH_3]^+$

Interpretation:

- The molecular ion peak at m/z 229 would confirm the molecular weight of the compound.
- Common fragmentation pathways would involve the loss of the methoxy group from the ester, the entire carbomethoxy group, or the methylsulfonyl group.

Experimental Protocols

Standard analytical techniques are employed for the acquisition of spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .

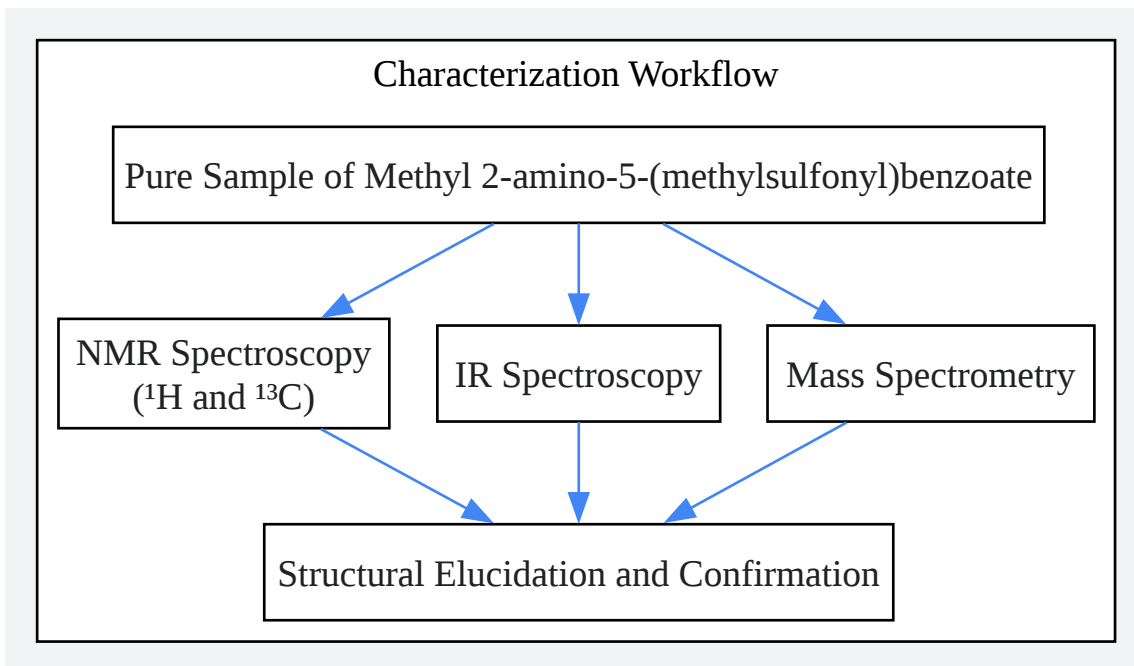
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of **Methyl 2-amino-5-(methylsulfonyl)benzoate**.



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Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a robust method for the unambiguous identification and structural confirmation of **Methyl 2-amino-5-(methylsulfonyl)benzoate**. The expected spectroscopic data presented in this guide serve as a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related compounds. Adherence to standardized experimental protocols is essential for obtaining high-quality and reproducible data.

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